Superior Safety and Activity Profile Compared to First-in-Class S1P Modulator Fingolimod
In comprehensive structure-activity relationship (SAR) studies, IMMH001 demonstrated a superior safety and activity profile when compared directly to the first-in-class S1P modulator, fingolimod (FTY720). The study's authors explicitly state that IMMH001 showed 'superior safety and activity compared with FTY720,' which was a key factor in its advancement to a Phase I clinical trial [1]. This improvement is attributed to the compound's enhanced S1P1 selectivity, mitigating off-target effects like bradycardia associated with S1P3 activation by fingolimod [2].
| Evidence Dimension | Overall Therapeutic Profile (Safety & Activity) |
|---|---|
| Target Compound Data | Superior safety and activity profile |
| Comparator Or Baseline | Fingolimod (FTY720) - First-in-class S1P modulator |
| Quantified Difference | Not numerically quantified; described as 'superior' based on comprehensive SAR analysis |
| Conditions | Structure-activity relationship (SAR) studies, preclinical evaluation |
Why This Matters
This qualitative differentiation highlights IMMH001's improved therapeutic window, a critical factor for researchers aiming to minimize experimental variability caused by compound toxicity or off-target effects in vivo.
- [1] Xiao Q, Hu M, Chen S, Shi Z, Hu J, Xie P, Yin D. Design and synthesis of analogues of the sphingosine-1-phosphate receptor 1 agonist IMMH001 with improved phosphorylation rate in human blood. Bioorg Med Chem. 2020 Nov 1;28(21):115722. doi: 10.1016/j.bmc.2020.115722. PMID: 33065444. View Source
- [2] Xiao Q, Hu M, Chen S, Shi Z, Hu J, Xie P, Yin D. Design and synthesis of analogues of the sphingosine-1-phosphate receptor 1 agonist IMMH001 with improved phosphorylation rate in human blood. Bioorg Med Chem. 2020 Nov 1;28(21):115722. doi: 10.1016/j.bmc.2020.115722. PMID: 33065444. View Source
